molecular formula C18H16N4O4 B2924646 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034376-10-6

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2924646
CAS No.: 2034376-10-6
M. Wt: 352.35
InChI Key: AXPWHCSRVYNLLU-UHFFFAOYSA-N
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Description

The compound N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic molecule known for its unique structure and diverse applications in various fields of science and industry.

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, which may be beneficial in conditions like Alzheimer’s disease .

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity. It appears to inhibit AChE in a mixed-type inhibition mode , interacting with both the catalytic site and peripheral anionic site of the AChE active site . This dual interaction may enhance the compound’s inhibitory effect.

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway . By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the synaptic cleft. This can enhance cholinergic transmission, potentially improving cognitive function in conditions like Alzheimer’s disease .

Pharmacokinetics

Similar compounds have been noted for their resistance to metabolic processes like o-glucuronidation , which could potentially enhance the bioavailability of this compound.

Result of Action

The primary molecular effect of the compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE and BuChE . This can lead to enhanced cholinergic transmission, which may improve cognitive function. The compound also showed significant neuroprotective activity against H2O2-induced oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves multi-step organic reactions. The starting materials include 4-oxobenzo[d][1,2,3]triazine and 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid. The key steps involve:

  • Formation of the triazine intermediate through cyclization reactions.

  • Coupling of the triazine intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid using amidation reactions under controlled conditions.

Industrial Production Methods

While the laboratory synthesis involves precise control of reaction conditions, industrial production may utilize catalytic systems and optimized reaction pathways to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or permanganate.

  • Reduction: It may be reduced using agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazine ring or the carboxamide group.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution conditions: Varied solvents and temperatures depending on the substitution type.

Major Products Formed

  • Oxidation products: Often involve formation of hydroxylated derivatives.

  • Reduction products: Lead to the formation of reduced amide or alcohol derivatives.

  • Substitution products: Depend on the substituent introduced, ranging from halogenated compounds to alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as a precursor for synthesizing complex organic molecules and polymers.

  • Acts as a ligand in coordination chemistry for metal complexes.

Biology

  • Utilized in the study of enzyme inhibition and receptor binding.

  • Serves as a fluorescent probe in biochemical assays.

Medicine

  • Investigated for potential therapeutic applications, including anticancer and antiviral activities.

Industry

  • Applied in the development of advanced materials, such as high-performance polymers and specialty chemicals.

  • Used in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide shares similarities with other triazine and dioxine derivatives.

  • Compounds such as benzo[d][1,2,3]triazine derivatives and dioxine-based amides exhibit related properties.

Uniqueness

  • The unique combination of the triazine and dioxine structures in one molecule provides distinct chemical reactivity and biological activity, setting it apart from other compounds.

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c23-17(13-5-3-7-15-16(13)26-11-10-25-15)19-8-9-22-18(24)12-4-1-2-6-14(12)20-21-22/h1-7H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPWHCSRVYNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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